
1-(Pyridin-2-yl)imidazolidin-2-one
Descripción general
Descripción
1-(Pyridin-2-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of 1-(Pyridin-2-yl)imidazolidin-2-one exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects of various imidazolidinone derivatives reported IC50 values against different cancer cell lines, demonstrating potent activity:
Compound | Cell Line Tested | IC50 (μM) | Activity Type |
---|---|---|---|
10 | Colon Carcinoma | 0.4 | Antiproliferative |
14 | Glioblastoma | 0.7 | Antiproliferative |
17 | E. coli | 32 | Antibacterial |
These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .
Anti-inflammatory and Immune-modulating Effects
The compound has been identified as a potential therapeutic agent for treating myeloproliferative disorders and autoimmune diseases. A patent describes its efficacy as a pan-JAK inhibitor, making it suitable for conditions such as rheumatoid arthritis, psoriasis, and transplant rejection . The ability to inhibit JAK kinases is crucial for modulating immune responses and inflammation.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition capabilities of compounds related to this compound. Specifically, they have been evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. Structural modifications at the pyridine position were found to enhance selectivity and potency against this target .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research indicates that certain derivatives are effective against bacterial strains such as Escherichia coli and fungal strains like Candida albicans . This broad-spectrum activity positions these compounds as promising candidates for developing new antimicrobial agents.
Case Study: Anticancer Efficacy
In a comprehensive study assessing the anticancer efficacy of imidazolidinone derivatives, several compounds were tested across multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their activity, suggesting a potential pathway for drug development targeting cancer .
Case Study: Enzyme Inhibition
Another study focused on enzyme inhibition capabilities revealed that modified pyridine derivatives could effectively inhibit enzymes linked to cardiovascular diseases. The findings underscore the importance of structural diversity in enhancing biological activity .
Análisis De Reacciones Químicas
Hydrolysis Reactions
The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions:
Conditions | Products Formed | Yield | Key Observations |
---|---|---|---|
1M HCl (reflux, 4h) | Pyridin-2-amine + CO₂ + H₂O | 78% | Complete ring opening observed |
0.5M NaOH (80°C, 2h) | 2-Aminopyridine + urea | 85% | pH-dependent reaction kinetics |
The pyridine moiety stabilizes intermediates through resonance during hydrolysis .
Alkylation and Acylation
The nitrogen atoms participate in nucleophilic substitutions:
Alkylation with Methyl Iodide
Reaction Site | Product | Yield | Conditions |
---|---|---|---|
N1 of imidazolidinone | 1-Methyl-3-(pyridin-2-yl)imidazolidin-2-one | 92% | DMF, K₂CO₃, 60°C, 6h |
Acylation with Acetyl Chloride
Reaction Site | Product | Yield | Conditions |
---|---|---|---|
N3 of imidazolidinone | 1-Acetyl-3-(pyridin-2-yl)imidazolidin-2-one | 88% | CH₂Cl₂, Et₃N, 0°C→RT, 2h |
Steric hindrance from the pyridine ring directs regioselectivity .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
Reaction Partner | Cycloadduct Type | Yield | Conditions |
---|---|---|---|
Phenylacetylene | Imidazolo[1,2-a]pyridine | 65% | CuI (10 mol%), 120°C, 24h |
Maleic Anhydride | Dihydroimidazolo-oxazinone | 71% | Toluene, reflux, 8h |
π-Stacking interactions with the pyridine ring enhance dienophile reactivity .
Intramolecular Hydroamidation
Propargylic ureas derived from 1-(pyridin-2-yl)imidazolidin-2-one undergo catalytic cyclization:
Catalyst | Product | Yield | Time | Temperature |
---|---|---|---|---|
TBD (10 mol%) | Imidazolidinone-fused pyridine | 99% | 1h | RT |
BEMP (10 mol%) | Imidazolone derivatives | 62% | 1min | 50°C |
DFT studies confirm base strength correlates with reaction efficiency (ΔG‡ = 12.5 kcal/mol for BEMP) .
Palladium-Catalyzed Carboamination
Reactions with aryl bromides yield complex heterocycles:
Aryl Bromide | Product | Yield | Conditions |
---|---|---|---|
2-Bromonaphthalene | Benzo-fused imidazolidinone | 97% | Pd(OAc)₂, Xantphos, 100°C |
4-Bromostyrene | Alkenyl-substituted derivative | 83% | Pd₂(dba)₃, P(t-Bu)₃, 80°C |
Mechanistic studies reveal oxidative addition of Pd(0) to the C-Br bond initiates the process .
Silver/Gold-Catalyzed Hydroamination
Transition-metal catalysis enables alkene functionalization:
Catalyst System | Substrate | Yield | Selectivity (N/O) |
---|---|---|---|
AgOTf (5 mol%) | Propargyl urea | 95% | N-cyclization |
AuCl/AgOTf (2:1) | Allyl urea | 89% | O-cyclization |
HSAB theory explains chemoselectivity: soft Ag⁺ prefers coordinating to alkynes over hard O sites .
Biological Activity Correlations
Reaction products demonstrate pharmacological potential:
-
Antileishmanial activity : EC₅₀ = 1.8 μM for halogenated derivatives
-
Kinase inhibition : IC₅₀ = 0.4 μM against PIM1 kinase in urea-annulated analogs
Structure-activity relationships show electron-withdrawing groups on pyridine enhance target binding .
This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with reactivity patterns validated through experimental data and computational modeling. Recent advances in transition-metal catalysis (2019–2025) have significantly expanded its synthetic utility in medicinal chemistry applications.
Propiedades
Número CAS |
53159-76-5 |
---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12) |
Clave InChI |
QNTITXYHUMSSKB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.